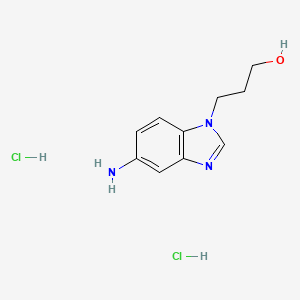![molecular formula C13H17BrN2O2 B1390079 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide CAS No. 1138443-69-2](/img/structure/B1390079.png)
3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
Descripción general
Descripción
“3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide” is a compound used for proteomics research . It has a molecular formula of C13H17BrN2O2 and a molecular weight of 313.2 .
Molecular Structure Analysis
This compound contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .Aplicaciones Científicas De Investigación
3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has a variety of applications in scientific research. It is used in drug discovery, drug metabolism, and biochemistry. In drug discovery, this compound is used to synthesize a variety of compounds, including peptides and peptidomimetics. In drug metabolism, this compound is used to synthesize metabolic intermediates, which can be used to study the metabolism of drugs. In biochemistry, this compound is used to synthesize a variety of compounds, including inhibitors and activators of enzymes, as well as small molecules that can be used to study biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cytochrome P450 and proteases. In addition, this compound has been shown to inhibit the activity of certain transporters, such as the MDR1 transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have inhibitory effects on enzymes and transporters, as well as to have an effect on the metabolism of drugs. In addition, this compound has been shown to have an effect on the expression of certain genes, such as those involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide in lab experiments include its versatility and its ability to be synthesized in a variety of ways. It is also relatively easy to purify and can be stored for long periods of time. The main limitation of using this compound in lab experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
For 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide research include further exploration of its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug discovery, drug metabolism, and biochemistry. In addition, further research could be conducted on the synthesis of this compound, and its potential uses in other areas of scientific research. Finally, further research could be conducted on the potential therapeutic applications of this compound, such as its use as an inhibitor of enzymes and transporters, or its use as an activator of certain genes.
Propiedades
IUPAC Name |
3-[3-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-16(2)13(18)7-6-10-4-3-5-11(8-10)15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHKPSFNDHEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207347 | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138443-69-2 | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride](/img/structure/B1390000.png)
![4-[4-(Sec-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1390002.png)



![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)





